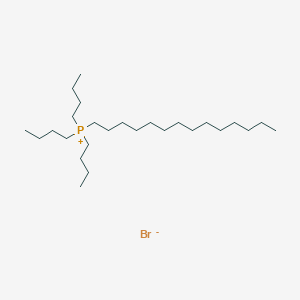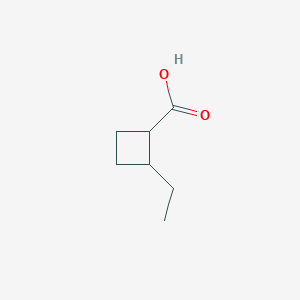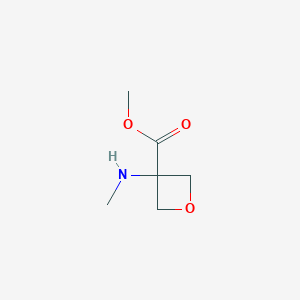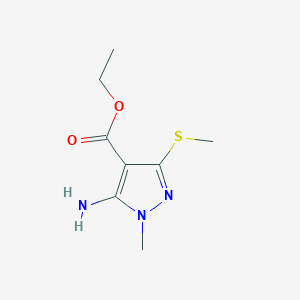
Tributyl(tetradecyl)phosphonium bromide
Übersicht
Beschreibung
Tributyl(tetradecyl)phosphonium bromide is a phosphonium-based ionic liquid. Phosphonium ionic liquids are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make them suitable for a wide range of applications in different fields, including catalysis, extraction, and electrochemistry .
Vorbereitungsmethoden
Tributyl(tetradecyl)phosphonium bromide can be synthesized by reacting tributylphosphine with tetradecyl bromide. The reaction typically occurs at elevated temperatures, around 65°C, and requires a reaction time of about three days. The resulting solid product is then recrystallized in hexane and vacuum-dried to obtain the final compound with a yield of approximately 68% .
Analyse Chemischer Reaktionen
Tributyl(tetradecyl)phosphonium bromide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidative desulfurization processes, where it helps remove sulfur compounds from model oil.
Substitution: It can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Catalysis: It serves as a catalyst in Heck cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Tributyl(tetradecyl)phosphonium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of tributyl(tetradecyl)phosphonium bromide involves its role as a catalyst and extractant. In oxidative desulfurization, it facilitates the removal of sulfur compounds by acting as a reaction-induced self-separation catalyst. The interaction energy between the compound and sulfur compounds is crucial for its effectiveness . In extraction processes, it selectively binds to specific ions, enabling their separation from complex mixtures .
Vergleich Mit ähnlichen Verbindungen
Tributyl(tetradecyl)phosphonium bromide is unique compared to other phosphonium-based ionic liquids due to its specific alkyl chain length and bromide counterion. Similar compounds include:
Trihexyl(tetradecyl)phosphonium bromide: Used in similar applications but may have different solubility and thermal properties.
Tributyl(carboxymethyl)phosphonium bromide: Acts as a catalyst in the preparation of bis(indolyl)methane derivatives.
Trihexyl(tetradecyl)phosphonium decanoate: Used in liquid-liquid extraction processes for metal ion separation.
These compounds share similar properties but differ in their specific applications and effectiveness based on their chemical structure.
Eigenschaften
IUPAC Name |
tributyl(tetradecyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRALPBDSPBTOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
